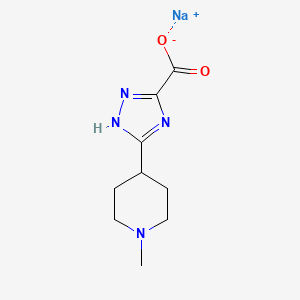
Lithium(1+) ion 5-(difluoromethyl)pyridine-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) ion 5-(difluoromethyl)pyridine-3-sulfinate is a chemical compound with the molecular formula C6H4F2LiNO2S and a molecular weight of 199.1 g/mol. This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset for advanced research and industrial applications .
Métodos De Preparación
The synthesis of Lithium(1+) ion 5-(difluoromethyl)pyridine-3-sulfinate can be achieved through various methods. One common synthetic route involves the use of 5-bromo-2-methoxypyridine, sulfur dioxide, and butyllithium in tetrahydrofuran (THF) at low temperatures . The reaction mixture is stirred at -78°C, followed by the addition of TIMSO (1-methylpyrrolidine adduct) and further stirring at room temperature. The precipitated solid is then collected by filtration and washed with acetone and diethyl ether to obtain the desired product .
Análisis De Reacciones Químicas
Lithium(1+) ion 5-(difluoromethyl)pyridine-3-sulfinate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used in Suzuki–Miyaura coupling reactions, where it acts as a nucleophilic coupling partner with aryl halides . The reaction conditions typically involve the use of palladium catalysts and base in an organic solvent. The major products formed from these reactions are arylated pyridine derivatives .
Aplicaciones Científicas De Investigación
Lithium(1+) ion 5-(difluoromethyl)pyridine-3-sulfinate has a wide range of scientific research applications. In chemistry, it is used as a reagent for late-stage difluoromethylation processes, which are essential for the synthesis of pharmaceutical compounds . In biology, it is employed in the modification of biomolecules, such as proteins, to study their functions and interactions . In medicine, this compound is used in the development of imaging probes for diagnostic purposes . Additionally, it has industrial applications in the production of advanced materials and specialty chemicals .
Mecanismo De Acción
The mechanism of action of Lithium(1+) ion 5-(difluoromethyl)pyridine-3-sulfinate involves the formation of X–CF2H bonds, where X can be carbon, oxygen, nitrogen, or sulfur . This compound acts as a source of difluoromethyl groups, which can be transferred to various substrates through electrophilic, nucleophilic, radical, and cross-coupling methods . The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions used.
Comparación Con Compuestos Similares
Lithium(1+) ion 5-(difluoromethyl)pyridine-3-sulfinate can be compared with other similar compounds, such as lithium (1+) ion 3-(difluoromethyl)pyridine-2-sulfinate . Both compounds share similar reactivity and selectivity, but differ in the position of the difluoromethyl group on the pyridine ring. This difference in structure can lead to variations in their chemical properties and applications. Other similar compounds include various difluoromethylated pyridine derivatives, which are used in similar research and industrial applications .
Propiedades
IUPAC Name |
lithium;5-(difluoromethyl)pyridine-3-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2S.Li/c7-6(8)4-1-5(12(10)11)3-9-2-4;/h1-3,6H,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEQXMXYYOIWFU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(C=NC=C1S(=O)[O-])C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2LiNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2816809.png)
![N-[(furan-2-yl)methyl]-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2816810.png)
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2816812.png)


![1-(2-chlorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2816817.png)
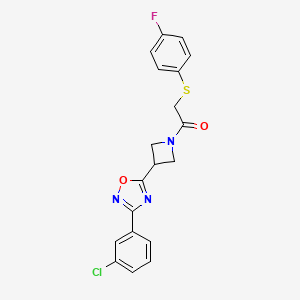
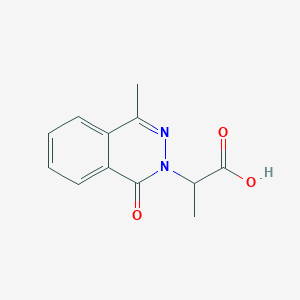
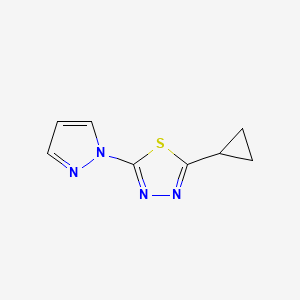
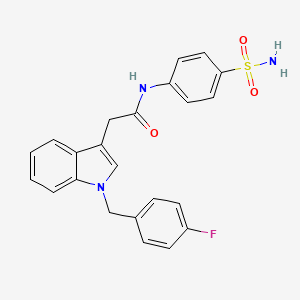
![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2816825.png)
![2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2816826.png)
